6-Epiphysalin G

Description

Contextualization within the Steroidal Lactone Class

Physalin G belongs to the physalin group of compounds, which are a subtype of withanolides. nih.govnih.gov Withanolides are a large family of naturally occurring C28-steroidal lactones built upon an ergostane (B1235598) framework. nih.gov A key characteristic of the withanolide skeleton is the presence of a C-22 and C-26 oxidized side chain, forming a six-membered lactone ring. nih.gov

Physalins themselves are distinguished by a highly modified and complex steroidal architecture. nih.govwikipedia.org They are classified as 13,14-seco-16,24-cyclo-steroids. wikipedia.org This means the typical steroid ring structure is altered by the cleavage of the bond between carbon-13 and carbon-14 (B1195169) (a 'seco' cleavage) and the formation of a new bond between carbon-16 and carbon-24. wikipedia.org This rearrangement results in a unique and sterically complex molecule. nih.gov

Significance of Physalins from the Physalis Genus in Phytochemistry

The Physalis genus, part of the Solanaceae (nightshade) family, is a rich source of physalins and other bioactive compounds. nih.govresearchgate.net Plants of this genus are found in tropical and subtropical regions and have been used in traditional medicine for various ailments. nih.gov Phytochemical investigations into species like Physalis alkekengi, Physalis angulata, and Physalis minima have led to the isolation and identification of numerous physalins, including Physalin G. nih.govwikipedia.orgdergipark.org.tr The structural diversity and potent biological activities of these compounds, ranging from anti-inflammatory to cytotoxic effects, make the Physalis genus a significant subject of study in phytochemistry and the search for new therapeutic agents. nih.govresearchgate.net

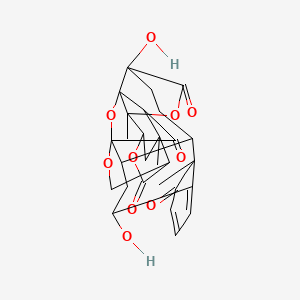

Structure

3D Structure

Properties

CAS No. |

76045-38-0 |

|---|---|

Molecular Formula |

C28H30O10 |

Molecular Weight |

526.5 g/mol |

IUPAC Name |

(1R,2S,5S,8S,9R,15R,17R,18R,21S,24R,26S,27S)-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone |

InChI |

InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-15(23)21(32)36-18)14-9-16(29)13-5-4-6-17(30)24(13,2)12(14)7-8-26(28,34)22(33)37-25/h4-6,12,14-16,18-19,29,34H,7-11H2,1-3H3/t12-,14+,15-,16+,18+,19-,23+,24+,25-,26+,27+,28-/m0/s1 |

InChI Key |

CGVBSJOSWAZUIF-NHEONHGESA-N |

Isomeric SMILES |

C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C[C@H](C8=CC=CC(=O)[C@@]8([C@H]7CC[C@]6(C(=O)O4)O)C)O)OC[C@H]2C(=O)O3)C |

Canonical SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8=CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C |

melting_point |

295-296°C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources within the Solanaceae Family

The primary botanical sources of physalins are species belonging to the genus Physalis. biosynth.comresearchgate.netnih.govnih.gov This genus encompasses approximately 75 to 90 flowering plant species, with a significant number native to the Americas. wikipedia.org Physalis species are herbaceous plants widely distributed in tropical and subtropical regions globally. nih.gov

Specific Physalis Species as Primary Producers

Several Physalis species are recognized for their production of physalins. Physalis angulata is a notable source from which Physalin G has been isolated. nih.govredalyc.org Other Physalis species known to contain various physalins include Physalis alkekengi, Physalis minima, and Physalis peruviana. researchgate.netwikipedia.orgresearchgate.netd-nb.info Research indicates that Physalis alkekengi var. franchetii is also a source of Physalin G. nih.govresearchgate.netnih.gov

Distribution within Plant Organs and Developmental Stages

The accumulation of physalins can vary depending on the plant organ and its developmental stage. Studies on Physalis minima have shown that physalin content is generally higher in mature plants, particularly during the fruiting and flowering stages, compared to juvenile plants. researchgate.net Furthermore, different physalins can accumulate preferentially in specific plant tissues. For instance, while Physalin A was found to be mostly accumulated in young fruit of P. minima, Physalin B was more prevalent in young leaves and flower buds, and Physalin F in mature leaves. researchgate.net Although specific data on the distribution of Physalin G across all organs and developmental stages of its primary source plants is less extensively documented in the provided snippets, the general trend within the Physalis genus suggests that accumulation is tissue- and stage-dependent. One study on P. alkekengi found that physalin correlative metabolites were detected in both calyxes and berries, with fruits identified as main sources of physalins in this species. frontiersin.orgnih.gov

Extraction Techniques for Physalin G

The isolation of physalins from plant material typically involves extraction followed by various chromatographic methods for purification. d-nb.inforesearchgate.netgoogle.com Solvent-based extraction is a fundamental step in obtaining crude extracts containing physalins. google.com

Solvent-Based Extraction Approaches

Solvent extraction is widely employed to isolate physalins from dried and ground plant materials, such as roots, leaves, or stem-bark. google.com Common solvents used include water and various alcohols. google.com

Optimization of Solvent Systems

The choice and optimization of the solvent system are crucial for efficient physalin extraction. Research into the extraction of physalins (including Physalin B and D, structurally related to Physalin G) from Physalis angulata has evaluated different solvents such as methanol (B129727), ethanol (B145695), acetone, chloroform, and ethyl acetate (B1210297). pensoft.netresearchgate.net Studies suggest that methanol can provide high extraction efficiency for physalins from the sample matrix. pensoft.netresearchgate.net The polarity of the solvent plays a significant role, with polar solvents like water, methanol, and ethanol typically used for extracting polar substances, while non-polar solvents like hexane (B92381) and dichloromethane (B109758) are used for non-polar compounds. spandidos-publications.com Physalins, being steroidal lactones with hydroxyl and carbonyl groups, exhibit a degree of polarity, suggesting the suitability of alcoholic and aqueous-alcoholic solvent systems. nih.govuni.lugoogle.com

Influence of Extraction Parameters

Beyond the solvent type, other parameters significantly influence the efficiency of solvent-based extraction. These include the solid-liquid ratio, extraction time, temperature, and the number of extraction cycles. google.compensoft.netresearchgate.netresearchgate.net For instance, in ultrasound-assisted extraction (UAE) of physalins, parameters such as ultrasonic power, frequency, extraction temperature, and sonication time are critical. pensoft.netresearchgate.net Optimization studies for physalins have shown that the solid-liquid ratio impacts extraction yield, with increasing the ratio up to a certain point leading to higher contents of analytes. pensoft.netresearchgate.net Similarly, sonication time in UAE can influence efficiency, with yields increasing and then stabilizing after a certain duration. pensoft.netresearchgate.net Repeated extraction cycles can also improve the recovery of active ingredients. pensoft.netresearchgate.net Following initial solvent extraction, the crude extract is often concentrated and further processed using techniques like solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to fractionate the components before chromatographic separation. d-nb.infogoogle.comspandidos-publications.com

Novel Extraction Technologies in Phytochemical Research

While traditional methods like maceration and Soxhlet extraction using solvents such as ethanol and methanol are commonly employed for initial crude extraction of physalins from Physalis species google.cominfobibos.com.brphcog.comnih.govd-nb.info, novel extraction technologies are increasingly being explored in phytochemical research to improve efficiency, reduce solvent consumption, and enhance the yield of target compounds. Techniques such as Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasonic-Assisted Extraction (UAE) offer potential advantages. For instance, UAE has been utilized in the sample preparation for the quantification of physalins, demonstrating its effectiveness in extracting compounds from plant matrices d-nb.infopensoft.net. These advanced methods can be integrated into the isolation workflow for compounds like Physalin G to optimize the initial extraction step before chromatographic purification.

Advanced Chromatographic Separation Strategies

Chromatography plays a crucial role in separating complex mixtures obtained from plant extracts to isolate pure compounds like Physalin G. Various advanced chromatographic techniques are employed, often in combination, to achieve high purity.

Preparative Column Chromatography Techniques

Preparative column chromatography is a fundamental technique used for the initial fractionation and purification of larger quantities of crude extracts or fractions containing physalins.

Silica (B1680970) Gel-Based Fractionation

Silica gel column chromatography is a widely used method in the isolation of physalins. Extracts are typically subjected to silica gel columns and eluted with solvent gradients of increasing polarity to separate compounds based on their differing affinities to the stationary phase researchgate.netinfobibos.com.brphcog.comnih.govnih.govtandfonline.com. For example, an ethanolic extract of P. angulata was fractionated using silica gel column chromatography with ethyl acetate as an eluent to obtain a fraction rich in physalins infobibos.com.br. Another study used silica gel chromatography with gradient elution of petroleum ether/ethyl acetate mixtures to fractionate an ethyl acetate extract of P. minima phcog.comnih.gov. Dichloromethane/methanol gradients have also been used with silica gel chromatography in the isolation of compounds from Physalis species phcog.comnih.govd-nb.info.

Counter-Current Chromatography Applications

Counter-Current Chromatography (CCC), including High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), is a liquid-liquid chromatography technique that does not use a solid stationary phase future4200.comaocs.org. This minimizes irreversible adsorption of compounds, which can be advantageous for isolating certain natural products. While specific applications for isolating Physalin G using CCC were not extensively detailed in the immediate search results, CCC is a valuable tool in the isolation of natural products, offering high sample capacity and low solvent consumption compared to some other preparative methods aocs.org. CPC on silica gel has been used in the fractionation of extracts containing physalins d-nb.info. The principle involves the partition of analytes between two immiscible liquid phases, with one phase serving as the stationary phase and the other as the mobile phase future4200.comaocs.org.

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative separation of physalins. Preparative HPLC allows for the purification of compounds from fractions obtained from initial column chromatography steps researchgate.netinfobibos.com.brphcog.comnih.govd-nb.infobeilstein-journals.org. Reversed-phase HPLC with C18 columns is commonly employed, using mobile phases consisting of water and organic solvents like acetonitrile (B52724) or methanol infobibos.com.brphcog.comd-nb.infonih.govpensoft.net. For instance, semi-preparative HPLC with a C18 column and a water/acetonitrile mobile phase gradient was used to purify physalins, including Physalin G, from P. angulata infobibos.com.br. Preparative HPLC with methanol/water gradients has also been utilized to obtain Physalin G from silica gel fractions phcog.comnih.gov.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that uses smaller particle size columns and higher mobile phase pressures, resulting in improved resolution, speed, and sensitivity biocrick.compensoft.netpensoft.netnih.govresearchgate.netnih.gov. UPLC is increasingly used for the analysis and isolation of physalins. UPLC coupled with mass spectrometry (UPLC-MS/MS) or tandem mass spectrometry (UPLC-MS/MS) is particularly useful for the identification and quantification of physalins in complex matrices biocrick.compensoft.netpensoft.netnih.govresearchgate.netnih.gov. For example, a UPLC method using a C18 column and an acetonitrile-water gradient was developed for the quantification of several physalins, including Physalin G biocrick.com. UPLC-Q-TOF-MS/MS has been employed for the rapid analysis and identification of physalins in P. alkekengi nih.govfrontiersin.org. While primarily used for analysis and screening, the enhanced resolution of UPLC can also be applied to small-scale preparative isolation when high purity is required.

Here is a summary of some isolation parameters found in the search results:

| Plant Source | Extraction Solvent | Initial Chromatography | Subsequent Chromatography | Physalins Isolated (Examples) | Reference |

| P. angulata aerial parts | Ethanol | Silica gel CC | Semi-preparative HPLC | Physalin B, D, G, Isophysalin B | infobibos.com.br |

| P. minima whole plant | Ethanol | Silica gel CC | Preparative HPLC, Sephadex LH-20 | Physalin G, D, I, Isophysalin B | phcog.comnih.gov |

| P. alkekengi var. franchetii fruit calyxes | Methanol | Silica gel CC | RP-18, Sephadex LH-20, Semi-preparative HPLC | Physalin B, Isophysalin B, Physalin A, O, L, G | nih.govd-nb.infonih.gov |

| Solanum nigrum | Ethyl acetate | Silica gel CC | Reversed-phase HPLC | Physalin G, H, K, Isophysalin B, F, B, C | biocrick.combeilstein-journals.org |

| Chromatographic Method | Stationary Phase | Mobile Phase (Examples) | Application | Reference |

| Silica Gel CC | Silica gel | Petroleum ether/Ethyl acetate, Dichloromethane/Methanol | Fractionation | researchgate.netinfobibos.com.brphcog.comnih.govnih.govtandfonline.comd-nb.info |

| Preparative HPLC | C18 | Water/Acetonitrile, Methanol/Water | Purification | researchgate.netinfobibos.com.brphcog.comnih.govd-nb.infobeilstein-journals.org |

| UPLC | C18 (e.g., BEH Shield RP) | Acetonitrile/Water, Water/Methanol | Analysis, Quantification, Screening | biocrick.compensoft.netpensoft.netnih.govresearchgate.netnih.govfrontiersin.org |

| CPC | Silica gel (used as stationary phase support) | Solvent systems (immiscible phases) | Fractionation | d-nb.info |

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the connectivity and relative stereochemistry of organic molecules, including physalin G. creative-biostructure.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a comprehensive structural analysis. researchgate.netacgpubs.org

1D NMR (¹H, ¹³C) for Backbone Assignments

1D NMR experiments, specifically ¹H NMR and ¹³C NMR, provide initial information about the types of hydrogen and carbon atoms present in the molecule and their chemical environments. The chemical shifts (δ) in the ¹H and ¹³C spectra are indicative of the hybridization state, functional group attachments, and electronic environment of each nucleus. lehigh.edu The integration of signals in the ¹H NMR spectrum provides the relative number of protons for each distinct environment. ¹³C NMR, often coupled with Distortionless Enhancement of Polarization Transfer (DEPT) experiments, helps in assigning carbon signals based on the number of attached protons (CH₃, CH₂, CH, or quaternary carbons). emerypharma.com Analysis of these spectra allows for the initial assignment of many backbone carbon and hydrogen atoms.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide crucial connectivity and spatial proximity information necessary for assembling the complete structure of physalin G. emerypharma.comscience.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other through typically two or three bonds. emerypharma.comscience.gov This helps in establishing proton networks and identifying adjacent protons within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). emerypharma.comscience.gov This is invaluable for assigning carbon signals based on known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): The ¹H-¹³C HMBC experiment reveals correlations between protons and carbons that are separated by two, three, or even more bonds. emerypharma.comscience.govrsc.org These long-range correlations are critical for connecting different parts of the molecule and establishing the carbon skeleton, including quaternary carbons.

Detailed analysis of the cross-peaks in these 2D NMR spectra allows researchers to piece together the complex structure of physalin G, confirming the assignments made from 1D NMR and revealing connectivities that are not apparent in the 1D spectra.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of physalin G and to gain insights into its fragmentation pattern, which can help confirm structural features. researchgate.netresearchgate.netlehigh.edu High-resolution mass spectrometry (HRMS), such as HR-ESI-MS, provides accurate mass measurements that can determine the elemental composition of the molecule. researchgate.netphcog.comdoi.org Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting fragment ions. frontiersin.orgnih.govmdpi.comebi.ac.ukfigshare.comebi.ac.uk The fragmentation pattern is characteristic of the molecule's structure, as bonds break in predictable ways. Analysis of these fragments can provide information about the presence of specific substructures within physalin G. frontiersin.orgnih.govmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional information about the functional groups and chromophores present in physalin G. researchgate.netresearchgate.netcreative-biostructure.comlehigh.edu

IR spectroscopy measures the absorption of infrared light by the molecule, revealing the vibrational modes of its chemical bonds. creative-biostructure.comlehigh.edu Characteristic absorption bands in the IR spectrum indicate the presence of functional groups such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch from ketones, lactones), and carbon-carbon double bonds (C=C stretch). doi.org

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within the molecule. creative-biostructure.comlehigh.eduspectroscopyeurope.comnist.gov The UV-Vis spectrum of physalin G typically shows absorption maxima (λmax) that are characteristic of its conjugated systems, such as α,β-unsaturated ketone moieties, which are common in physalins. doi.org

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure and, crucially, the absolute configuration of a chiral molecule like physalin G. scilit.comkuleuven.bepearsoncanada.caresearchgate.netdntb.gov.uanih.gov This technique requires obtaining a high-quality single crystal of physalin G. When X-rays are diffracted by the electron cloud around the atoms in the crystal lattice, the resulting diffraction pattern can be analyzed to determine the precise positions of the atoms in three dimensions. pearsoncanada.caresearchgate.net

For chiral molecules, X-ray crystallography with anomalous dispersion can determine the absolute configuration, which refers to the specific spatial arrangement of atoms at chiral centers. researchgate.netnih.gov This is often achieved by analyzing Bijvoet pairs and calculating the Flack parameter, which provides a measure of the correctness of the assigned absolute configuration. researchgate.netnih.gov While obtaining suitable crystals can be challenging, X-ray crystallography provides unambiguous structural information that complements and validates the data obtained from other spectroscopic techniques. researchgate.netresearchgate.netscilit.com

Interactive Data Table: Spectroscopic Techniques and Information Provided

| Spectroscopic Technique | Information Provided | Key Applications for Physalin G |

| NMR Spectroscopy | ||

| 1D NMR (¹H, ¹³C) | Number and type of H and C atoms, chemical environment, relative number of protons. | Initial assignment of backbone atoms, identification of functional group environments. |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity of atoms (H-H, H-C), spatial proximity of protons, relative stereochemistry. | Elucidating the carbon skeleton, connecting fragments, determining relative configuration at chiral centers. |

| Mass Spectrometry (MS) | ||

| HRMS | Accurate molecular mass, elemental composition. | Confirming the molecular formula. |

| MS/MS | Fragmentation pattern. | Identifying characteristic substructures and confirming connectivity. |

| IR Spectroscopy | Vibrational modes of functional groups. | Identifying the presence of hydroxyl, carbonyl (ketone, lactone), and double bond functionalities. |

| UV-Vis Spectroscopy | Electronic transitions, presence of chromophores. | Indicating the presence of conjugated systems like α,β-unsaturated ketones. |

| X-ray Crystallography | Three-dimensional structure, bond lengths and angles, absolute configuration. | Definitive structural confirmation and unambiguous determination of stereochemistry. |

Detailed Research Findings (Examples from Search Results)

Research on physalin G has involved its isolation and structural characterization from various Physalis species. For instance, studies on Physalis alkekengi L. var. franchetii have led to the isolation and structural revision of physalin G, with its NMR signals assigned using 2D-NMR for the first time in some studies. researchgate.net The structure of physalin G has been established through comprehensive spectroscopic analysis including MS, IR, UV, and NMR. researchgate.netresearchgate.net While specific detailed NMR peak assignments for physalin G across all nuclei were not consistently available in the search results in a format suitable for a comprehensive table here, the general application of 1D and 2D NMR for its structure elucidation is well-documented. researchgate.netresearchgate.net Mass spectrometry data, including fragmentation patterns of protonated molecular ions, have also been used to support the structural elucidation of physalin G. frontiersin.orgnih.gov

Biosynthetic Pathways of Physalin G

Precursor Identification and Early Biosynthetic Steps

The biosynthesis of physalins, a class of C28-steroidal lactones, is deeply rooted in the isoprenoid pathway. nih.govresearchgate.net This pathway is responsible for producing the isoprene (B109036) units that serve as the fundamental precursors. nih.gov The initial stages of this synthesis are carried out through two primary, yet spatially separate, routes within the plant cell: the Mevalonate (MEV) pathway and the 2-C-Methyl-D-Erythritol-4-Phosphate (MEP) pathway. nih.govfrontiersin.org

Operating within the cytosol, the Mevalonate (MEV) pathway is a critical route for the production of isoprenoid precursors. nih.govnumberanalytics.com It begins with the condensation of acetyl-CoA molecules to eventually form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.org These five-carbon molecules are the essential building blocks for triterpenoids, the class of compounds to which physalins belong. nih.gov The MEV pathway is considered a significant contributor of the carbon backbone required for withanolide and, by extension, physalin biosynthesis. researchgate.netnih.gov

Located in the plastids, the 2-C-Methyl-D-Erythritol-4-Phosphate (MEP) pathway, also known as the non-mevalonate pathway, provides an alternative route to IPP and DMAPP. nih.govfrontiersin.org While the MEV pathway is traditionally associated with sterol synthesis, studies have shown that both pathways contribute carbon to the final withanolide structure, with the relative input potentially varying. researchgate.netnih.gov The MEP pathway underscores the metabolic flexibility and compartmentalization involved in the synthesis of these complex natural products. researchgate.net

Following the generation of IPP and DMAPP, these units are sequentially assembled into larger molecules, leading to the 30-carbon intermediate, 2,3-oxidosqualene. nih.gov This molecule is then cyclized to form cycloartenol, a precursor to plant sterols. nih.gov Within this metabolic cascade, 24-methylenecholesterol (B1664013) emerges as a pivotal intermediate and a critical branching point. nih.govnih.govresearchgate.net At this juncture, the metabolic pathway can diverge. One route leads to the production of essential phytosterols (B1254722) like campesterol, while the other is channeled towards the biosynthesis of withanolides and physalins. researchgate.netfrontiersin.orgnih.gov This diversion is a key regulatory step that commits the sterol framework to the unique structural modifications characteristic of the physalin family. frontiersin.org

Enzymatic Transformations and Key Enzymes

The transformation of the relatively simple sterol backbone into the highly oxygenated and rearranged structure of Physalin G is orchestrated by a suite of specialized enzymes. These biocatalysts execute precise chemical modifications, including isomerizations and oxidations, which are crucial for generating the final complex molecule.

A key enzymatic step at the 24-methylenecholesterol branch point is catalyzed by Sterol Δ²⁴-Isomerase (24ISO) . nih.govnih.gov This enzyme is responsible for the isomerization of 24-methylenecholesterol to 24-methyldesmosterol (B1221264). nih.govfrontiersin.orgnih.gov This reaction is considered the committing step in the biosynthesis of withanolides, effectively directing the precursor away from primary sterol metabolism and into the specialized pathway leading to physalins. nih.govnih.gov The activity of 24ISO is thus crucial for the formation of the specific side-chain structure found in many physalins and related withanolides. nih.govfrontiersin.org Down-regulation of the gene encoding 24ISO has been shown to decrease the production of physalins, confirming its pivotal role in the pathway. frontiersin.orgnih.gov

The subsequent and extensive structural diversification of the withanolide scaffold is largely attributed to the action of Cytochrome P450 (P450) monooxygenases . nih.govmdpi.comnih.govresearchgate.net These enzymes catalyze a wide array of oxidation reactions, including hydroxylations, epoxidations, and C-C bond cleavages, at various positions on the steroid nucleus. mdpi.comnih.gov The pathway from the initial withanolide skeleton to the final physalin structure involves multiple, sequential oxidative steps. nih.govnih.gov These P450-mediated transformations are responsible for creating the characteristic lactone ring and other oxygen-containing functional groups that define the physalin chemotype. nih.govdntb.gov.ua The identification of specific P450 candidates involved in this process is a key area of research for fully elucidating the biosynthetic route to Physalin G. nih.govdntb.gov.ua

Other Modifying Enzymes (e.g., Methylases, Hydroxylases, Epoxidases)

The structural complexity of physalins, including Physalin G, is the result of numerous modifications to a basic steroid skeleton. These modifications are catalyzed by a diverse array of enzymes. nih.gov The transformation from the initial precursor involves processes such as desaturation, methylation, hydroxylation, epoxidation, cyclization, and chain elongation. nih.gov

Key among these modifying enzymes are those from the cytochrome P450 (P450) superfamily, which are known to be pivotal in the biosynthesis of withanolides, the broader class of compounds to which physalins belong. frontiersin.org These enzymes are responsible for catalyzing various oxidation reactions at different carbon positions on the precursor molecule. nih.gov For instance, the formation of the characteristic lactone moiety between C-22 and C-26 in physalins points to the involvement of a C-26 hydroxylase. nih.govmdpi.com Research has suggested that members of the CYP734A1 family of P450 enzymes could be responsible for this C-26 hydroxylation. mdpi.com

Furthermore, the hydroxylation at the C-22 position is another critical step, and it is proposed that a P450 enzyme from the CYP90A1 family may catalyze this reaction. nih.gov The structural differences between various physalins, such as the distinction between physalin A and physalin G, are often due to variations in the functional groups, which are introduced by these modifying enzymes. nih.govresearchgate.net For example, the formation of a ring structure between C-27 and the hydroxyl group at C-14 is a key feature of some physalins. nih.govresearchgate.net

While specific methylases and epoxidases for the final steps of Physalin G biosynthesis are still under investigation, it is understood that these enzyme classes are integral to creating the diverse array of physalin structures found in nature. nih.govresearchgate.net The study of these enzymes is often approached through broader transcriptomic and metabolomic analyses, which help to identify candidate genes encoding these crucial catalytic proteins. nih.govfrontiersin.org

Intermediates within the Physalin Biosynthesis Cascade

The synthesis of Physalin G is not a single-step process but rather a cascade of reactions involving several key intermediate molecules.

24-Methyldesmosterol as a Critical Precursor

Scientific studies have identified 24-methyldesmosterol as a key precursor in the biosynthesis of physalins. nih.govnih.gov This compound serves as a crucial branching point in the steroid biosynthesis pathway. nih.gov The pathway to physalins diverges from the biosynthesis of other sterols, such as brassinosteroids, at the level of 24-methylenecholesterol. An enzyme known as sterol Δ24-isomerase (24ISO) catalyzes the conversion of 24-methylenecholesterol to 24-methyldesmosterol, thereby channeling the metabolic flow towards the production of physalins. nih.gov Subsequent enzymatic steps, largely catalyzed by P450 enzymes, then modify 24-methyldesmosterol through a series of oxidations to eventually yield the complex physalin skeleton. nih.govmdpi.com

Withanolides and Withaphysalins as Proposed Intermediates

It is widely proposed that withanolides and withaphysalins serve as crucial intermediates in the biosynthetic pathway leading from lanosterol (B1674476) and 24-methyldesmosterol to physalins. nih.govfrontiersin.org Metabolomic studies of Physalis species have revealed the co-occurrence of withanolides, withaphysalins, and physalins, suggesting a biosynthetic relationship. nih.gov The structural similarities between these classes of compounds further support this hypothesis. It is believed that withanolides are formed first and are then further modified to produce withaphysalins, which in turn are converted into the final physalin structures. nih.gov For instance, analysis of different parts of the Physalis plant has shown that withanolides and withaphysalins are more abundant in the berries, where biosynthesis is thought to occur, while physalins accumulate in the calyx. researchgate.net

Genetic Basis and Regulation of Biosynthesis

The production of Physalin G is underpinned by a complex network of genes and regulatory mechanisms that control the expression of the necessary biosynthetic enzymes.

Identification of Biosynthesis-Related Genes

The quest to understand physalin biosynthesis at a molecular level has led to the identification of several candidate genes. Through transcriptomic analysis of Physalis species, a large number of unigenes have been identified. nih.gov Among these, researchers have focused on identifying genes encoding enzymes from the cytochrome P450 superfamily due to their known role in steroid metabolism. nih.govdntb.gov.ua

In one study on Physalis angulata, 306 putative P450-encoding sequences were identified from the transcriptome. nih.gov Through phylogenetic analysis, 21 of these were proposed as potential candidates for involvement in physalin biosynthesis. nih.gov Further validation using virus-induced gene silencing (VIGS) on four of these candidates resulted in a decreased accumulation of physalin-class compounds, providing strong evidence for their role in the biosynthetic pathway. nih.gov Specifically, genes encoding enzymes like sterol 14α-demethylase (CYP51) and other P450s involved in hydroxylation steps have been highlighted as important candidates. frontiersin.org

Transcriptomic and Metabolomic Profiling Studies

The combination of transcriptomics and metabolomics has become a powerful tool for elucidating the biosynthetic pathway of physalins. nih.govfrontiersin.org By comparing the gene expression profiles (transcriptome) with the chemical profiles (metabolome) of different tissues or plants under different conditions, researchers can correlate the expression of specific genes with the production of particular metabolites. nih.gov

For example, a study on Physalis alkekengi utilized UPLC-Q-TOF-MS/MS to identify 58 different physalin-related metabolites, including withanolides, withaphysalins, and physalins. nih.gov By coupling this metabolomic data with transcriptomic analysis, researchers were able to propose a more detailed biosynthetic pathway and identify candidate genes encoding the enzymes responsible for the various conversion steps. nih.govfrontiersin.org These "omics" approaches have been instrumental in confirming that the berries of the plant are the primary site of physalin synthesis, while the calyx serves as the main site of accumulation. researchgate.net These integrated studies provide a comprehensive view of the genetic and chemical landscape of physalin biosynthesis.

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches to Physalin Scaffolds

The total synthesis of the complete physalin skeleton remains a largely unconquered territory in organic chemistry, primarily due to its complex stereochemistry and dense functionalization. However, significant progress has been made in the synthesis of key structural motifs and ring systems of these molecules.

The physalin skeleton is characterized as a profoundly complex 13,14-secosteroid that incorporates a nine-membered carbocycle. nih.govfrontiersin.org Efforts to construct this challenging scaffold have led to the development of novel synthetic methodologies, often focusing on a divide-and-conquer strategy by synthesizing key ring systems.

One notable approach has been the biomimetic synthesis of the CDE ring moiety of the physalins. acs.orgnih.gov This strategy is based on a biosynthetic proposal and involves a two-step construction from a steroidal precursor that already contains a 14-OH group. The key transformation is a C13–C14 bond cleavage initiated by an alkoxy radical at C-14, which leads to the formation of a cyclononene (B11951088) (nine-membered ring) and a γ-lactone. acs.orgnih.gov

Other research has targeted the synthesis of the right-side DFGH-ring structure found in physalin-type natural products. documentsdelivered.com These strategies have utilized highly efficient, one-pot protocols for the simultaneous construction of the GH-ring system, showcasing advanced synthetic design to rapidly build molecular complexity. documentsdelivered.com Earlier work on the right-side structure of type B physalins also employed a domino ring transformation of a tricyclic key intermediate to achieve the desired architecture. researchgate.net

Table 1: Methodologies in Physalin Scaffold Synthesis

| Synthetic Target | Key Methodology | Starting Material Type | Reference |

|---|---|---|---|

| CDE Ring Moiety | Biomimetic C13-C14 bond cleavage | Steroidal compound | acs.org, nih.gov |

| DFGH Ring System | One-pot GH-ring construction | Tricyclic intermediate | documentsdelivered.com |

| Right-Side Structure | Domino ring transformation | Tricyclic intermediate | researchgate.net |

The synthesis of a molecule as complex as a physalin, which contains numerous reactive functional groups, hinges on the precise control of reactivity. nih.gov Chemoselectivity, the ability of a reagent to react with one functional group in preference to others, is a paramount challenge. nih.govwikipedia.orglibretexts.org The physalin scaffold contains multiple carbonyls, hydroxyl groups, and ethers, demanding highly selective reactions. nih.govfrontiersin.org

In the biomimetic synthesis of the CDE ring system, a key stereoselective reaction is the diastereoselective dihydroxylation of the newly formed cyclononene. acs.org The use of osmium tetroxide (OsO₄) allows for the controlled installation of two hydroxyl groups, providing the correct stereochemistry for the CDE ring moiety of a physalin. acs.orgnih.gov

Synthetic studies toward the right-side structure of physalins have also highlighted the importance of stereocontrolled reactions, such as the 2,3-Wittig rearrangement, to establish critical stereocenters. researchgate.net The ability to control both which functional groups react (chemoselectivity) and the spatial orientation of the resulting bonds (stereoselectivity) is fundamental to advancing the total synthesis of the physalin scaffold. acs.org

Semi-Synthesis and Derivatization of Physalin G

Given the low yield of physalins from natural sources and the difficulty of total synthesis, the semi-synthetic modification of readily available physalins is a crucial strategy for generating derivatives for biological testing. frontiersin.org Physalin G, along with other major physalins like A and D, serves as a starting point for such modifications. The structural differences between these compounds, which often lie in the ring formed between C-27 and C-14 and the distribution of various functional groups, provide a natural template for derivatization. nih.govfrontiersin.orgresearchgate.netresearchgate.net

The structural diversity of naturally occurring physalins demonstrates that the core skeleton can be modified through a variety of biochemical reactions. These natural transformations provide a blueprint for semi-synthetic approaches. Analysis of physalin metabolites reveals that the scaffold is naturally altered by processes such as desaturation (creating double bonds), methylation, and glycosylation, among others. nih.govfrontiersin.org These modifications can be mimicked in the lab to introduce new functional groups onto the Physalin G structure, potentially altering its chemical properties and biological activity. A functional group is a specific arrangement of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. bccampus.ca

Table 2: Natural Modifications of the Physalin Skeleton

| Modification Type | Description | Potential Synthetic Outcome | Reference |

|---|---|---|---|

| Desaturation | Introduction of a carbon-carbon double bond | Alkene formation | frontiersin.org |

| Methylation | Addition of a methyl group | Altered polarity and steric profile | frontiersin.org |

| Glycosylation | Attachment of a sugar moiety | Increased water solubility | frontiersin.org |

| Hydroxylation | Addition of a hydroxyl (-OH) group | Increased polarity, new reaction site | frontiersin.org |

| Epoxidation | Formation of an epoxide ring | Introduction of a reactive electrophilic site | frontiersin.org |

A defining feature of the physalin structure is the presence of multiple lactone rings. The biosynthesis of physalins involves key lactonization steps. frontiersin.org The core structure typically contains a δ-lactone within its A/B ring system. frontiersin.org Furthermore, many physalins feature additional lactone or lactol structures on the "right side" of the molecule. For instance, structural variations among physalins A, O, and L occur at the C-27 position, involving different lactone or hemiacetal formations with the C-14 hydroxyl group. researchgate.netresearchgate.net These natural variations suggest that the lactone rings are viable targets for chemical modification. Reactions such as ring-opening, reduction, or rearrangement could yield novel derivatives of Physalin G with altered structures and properties.

Epoxidation and hydroxylation are key reactions in both the natural biosynthesis and the semi-synthetic modification of physalins. frontiersin.org These reactions typically target the carbon-carbon double bonds present in the physalin scaffold. researchgate.netfiveable.me

Epoxidation: This reaction adds a single oxygen atom across a double bond to form a three-membered cyclic ether known as an epoxide. fiveable.me Reagents like peroxyacids are commonly used for this transformation. researchgate.net The presence of an epoxide group, as seen in other natural physalins like physalin F, introduces a reactive site for further functionalization. researchgate.netresearchgate.net

Hydroxylation: This reaction adds hydroxyl (-OH) groups across a double bond to form a diol. fiveable.me This can be achieved using reagents like osmium tetroxide, often resulting in syn-addition of the two hydroxyl groups. fiveable.me Hydroxylation increases the polarity of the molecule and provides new sites for further derivatization, such as esterification or glycosylation.

These reactions, along with others, are instrumental in creating libraries of Physalin G derivatives, which are essential for exploring the full potential of this class of complex natural products. frontiersin.orgresearchgate.net

Strategies for Analogue Generation

The generation of physalin analogues is a key strategy for exploring and optimizing the therapeutic potential of this class of natural products. By systematically modifying the core structure of physalins, such as Physalin G, researchers can investigate structure-activity relationships (SAR) and develop new compounds with enhanced biological activities and improved pharmacological profiles. These strategies range from targeted modifications of specific functional groups to the broader exploration of chemical space through diversity-oriented synthesis.

Structural Modifications for Enhanced Activity

The pursuit of enhanced biological activity in physalin analogues often involves targeted chemical modifications to the parent scaffold. These modifications are typically guided by an understanding of the structure-activity relationships within the physalin family. Research has indicated that specific structural features are critical for the biological effects of these compounds.

Key structural components of physalins that are often targeted for modification include the various rings and functional groups that constitute their complex architecture. The physalin skeleton can be conceptually divided into different regions, such as the A/B rings and the C/D/G/H ring systems, providing multiple sites for chemical intervention. nih.govfrontiersin.org

Studies on various physalins have provided insights into which modifications may lead to enhanced activity. For instance, the presence of an epoxy group, as seen in physalin F, and a double bond, as in physalin B, has been shown to be important for potent cytotoxic activity. nih.gov This suggests that the introduction or alteration of such functionalities in Physalin G analogues could be a viable strategy to increase their therapeutic efficacy.

One approach to creating analogues involves the semi-synthesis of derivatives from naturally isolated physalins. For example, the synthesis of derivatives focusing on the DFGH-ring system of physalins has been explored. scispace.com Such modifications can alter the conformation and electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

Common chemical transformations employed in the structural modification of the physalin skeleton include:

Desaturation: Introduction of double bonds.

Methylation: Addition of methyl groups.

Hydroxylation: Introduction of hydroxyl groups.

Epoxidation: Formation of epoxide rings.

Cyclization: Formation of new rings.

Chain elongation: Extension of side chains.

Glycosylation: Addition of sugar moieties. frontiersin.org

By systematically applying these modifications to the Physalin G scaffold, it is possible to generate a series of analogues. Subsequent biological evaluation of these new compounds can then elucidate the specific structural requirements for a desired activity, paving the way for the rational design of more potent and selective therapeutic agents.

| Compound Name | Key Structural Feature/Modification | Potential Impact on Activity |

| Physalin B | Contains a double bond in its structure. nih.gov | The double bond is considered crucial for its potent cytotoxic activity. nih.gov |

| Physalin F | Possesses an epoxy group. nih.gov | The epoxy group is linked to its strong cytotoxic effects. nih.gov |

Diversity-Oriented Synthesis for Library Creation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of compound libraries with a high degree of structural diversity. nih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on the creation of a single molecule, DOS aims to generate a collection of structurally diverse molecules that can be screened for a wide range of biological activities. cam.ac.ukrsc.org This approach is particularly well-suited for exploring the chemical space around complex natural products like Physalin G.

The principles of DOS can be applied to the physalin scaffold to generate libraries of novel analogues. nih.govnih.gov Given that physalins are a type of withanolide, strategies developed for the DOS of withanolide libraries can provide a blueprint for creating physalin-based libraries. nih.gov The core idea is to start with a common molecular scaffold and then introduce diversity through a series of branching reaction pathways.

A typical DOS strategy for generating a physalin library might involve the following steps:

Scaffold Preparation: Synthesis or isolation of a common physalin intermediate that possesses multiple reactive sites.

Branching Pathways: Subjecting the common intermediate to a variety of reaction conditions to introduce different functional groups and structural motifs. This can involve varying reagents, catalysts, and reaction types.

Complexity Generation: Employing reactions that build upon the initial modifications to create more complex and diverse molecular architectures. This could include cyclizations, multicomponent reactions, and rearrangements. researchgate.net

The resulting library of compounds would contain analogues of Physalin G with variations in their ring systems, stereochemistry, and peripheral functional groups. Such a library would be a valuable resource for high-throughput screening campaigns aimed at discovering new therapeutic leads. The structural diversity of the library increases the probability of identifying compounds with novel mechanisms of action or improved activity against specific biological targets. mskcc.org

Pharmacological Activities of Physalin G in Vitro and Preclinical Models

Anti-inflammatory Effects

Physalin G demonstrates notable anti-inflammatory properties by influencing various cellular and molecular pathways involved in the inflammatory response. These effects have been primarily observed in macrophage cell lines, which are key players in initiating and regulating inflammation.

A key aspect of the anti-inflammatory action of physalins involves the suppression of critical inflammatory molecules. Studies have shown that Physalin G can inhibit the production of nitric oxide (NO), a signaling molecule that plays a significant role in inflammatory processes when produced in excess. nih.gov In studies involving activated macrophages, Physalin G was effective in reducing NO production. nih.gov Furthermore, the broader family of physalins has been documented to inhibit the synthesis of prostaglandin (B15479496) E₂ (PGE₂), another central mediator of inflammation. nih.govresearchgate.net The overproduction of both NO and PGE₂ is a hallmark of many inflammatory conditions.

| Inflammatory Mediator | Effect of Physalin G/Physalins | Model System |

| Nitric Oxide (NO) | Inhibited production | Activated Macrophages |

| Prostaglandin E₂ (PGE₂) | Inhibited production | Activated Macrophages |

This table summarizes the inhibitory effects of Physalin G and related physalins on key inflammatory mediators.

Pro-inflammatory cytokines are signaling proteins that drive the inflammatory response. Research has established that physalins, as a group of compounds, can effectively reduce the production of several key pro-inflammatory cytokines. nih.govresearchgate.net Specifically, the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) by activated macrophages is diminished in the presence of these compounds. nih.govnih.gov TNF-α is a particularly important target, and the anti-inflammatory action of Physalin G was demonstrated in a mouse model of endotoxic shock, where it decreased the production of this cytokine. nih.gov The mechanism often involves the impairment of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression. researchgate.net

| Pro-inflammatory Cytokine | Effect of Physalins |

| Interleukin-1β (IL-1β) | Suppressed expression/production |

| Interleukin-6 (IL-6) | Suppressed expression/production |

| Tumor Necrosis Factor-α (TNF-α) | Suppressed expression/production |

This table outlines the modulatory effects of the physalin family of compounds on major pro-inflammatory cytokines.

In contrast to pro-inflammatory cytokines, anti-inflammatory cytokines help to resolve inflammation and limit tissue damage. Interleukin-10 (IL-10) is a well-known anti-inflammatory cytokine. nih.govuiowa.edu While the physalin family shows immunomodulatory effects, current research specifically attributes the increased production of IL-10 to other members of the family, such as physalin F and H, rather than directly to Physalin G. nih.govresearchgate.net These findings highlight a mechanism within this compound class for actively resolving inflammation by promoting the synthesis of regulatory cytokines. researchgate.net

Antineoplastic Activity in Non-Human Cell Lines and Animal Models

Physalin G belongs to a class of steroids that has demonstrated potential as anti-cancer agents in preclinical studies. This activity is characterized by the ability to kill cancer cells and halt their proliferation.

The cytotoxic (cell-killing) potential of physalins has been evaluated against a range of human cancer cell lines. Research has shown that various physalins exhibit activity against different types of cancer. For instance, studies have documented the cytotoxic effects of physalins against non-small cell lung cancer (NSCLC) cell lines (H460, A549) and breast cancer cell lines (MCF-7, MDA-MB-231). nih.govnih.gov Furthermore, other physalins have been shown to inhibit the growth of human leukemia cells. mdpi.com While comprehensive data across all specified cell lines for Physalin G is specific, the general evidence for the physalin class indicates broad cytotoxic potential.

| Cancer Cell Line Type | Cytotoxic Activity of Physalin Family |

| Lung Cancer | Demonstrated |

| Breast Cancer | Demonstrated |

| Leukemia | Demonstrated |

| Kidney Cancer | Investigated |

| Fibrosarcoma | Investigated |

This table summarizes the reported cytotoxic activity of the physalin family of compounds against various cancer cell lines in preclinical research.

Beyond inducing cell death, physalins can also stop cancer cells from multiplying by interfering with the cell cycle, the process through which cells grow and divide. Halting the cell cycle at specific checkpoints, such as the G1 phase, prevents the cell from progressing to DNA synthesis (S phase) and subsequent division. nih.govyoutube.com This arrest gives the cell time to repair DNA damage or can lead to programmed cell death (apoptosis). youtube.com Studies on related physalins, such as physalin A and B, have shown they can induce cell cycle arrest. nih.govdntb.gov.ua While some physalins cause arrest in the G2/M phase, the G1 phase arrest is a recognized mechanism for controlling cell proliferation. nih.govnih.gov This inhibition of proliferation is a key component of their antineoplastic activity. mdpi.com

Induction of Apoptosis in Cancer Cell Lines

Physalin G, a seco-steroid compound, has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is a critical mechanism for its potential anticancer activity. The induction of apoptosis by physalins, including Physalin G, is often mediated through the activation of a cascade of enzymes known as caspases. oncotarget.comresearchgate.net Caspases are central to the execution phase of apoptosis, and their activation leads to the systematic dismantling of the cell. researchgate.net

The apoptotic mechanism of physalins is linked to several cellular signaling pathways. For instance, some physalins trigger apoptosis through pathways involving mitogen-activated protein kinases (MAPKs), such as ERK1/2, JNK, and p38 MAPK. oncotarget.comscielo.br Activation of these kinases can lead to the production of mitochondrial reactive oxygen species (ROS), the release of cytochrome c, and the subsequent activation of caspases 3, 6, and 9. oncotarget.com Furthermore, the activation of the JNK pathway can promote the formation of the AP-1 transcription factor, which regulates the expression of pro-apoptotic factors. oncotarget.com

Studies on various physalins have revealed their efficacy in inducing apoptosis across a range of cancer cell lines. For example, Physalin F has been shown to induce apoptosis in human renal cancer cells and non-small cell lung cancer cells. nih.gov Similarly, Physalin B has been observed to trigger apoptosis in breast cancer cells through a p53-dependent pathway and in melanoma cells via the NOXA, caspase-3, and mitochondria-mediated pathways. nih.govnih.gov While the specific pathways for Physalin G are a subject of ongoing research, the collective evidence for the physalin class of compounds strongly supports its pro-apoptotic potential in cancer cells.

Table 1: Effects of Physalins on Apoptosis in Cancer Cell Lines

| Physalin | Cancer Cell Line | Observed Effects | Key Molecular Targets/Pathways |

| Physalin A | Human Melanoma A375-S2 | Induces apoptosis and protective autophagy. oncotarget.com | p53-Noxa-mediated ROS generation, p38-NF-κB survival pathway. oncotarget.com |

| Physalin B | Human Breast Cancer (MCF-7), Melanoma (A375, A2058) | Induces cell cycle arrest and apoptosis. nih.gov | p53-dependent pathway, NOXA, caspase-3, mitochondria-mediated pathway. nih.govnih.gov |

| Physalin F | Human Renal Cancer (A498, ACHN, UO-31), Non-Small Cell Lung Cancer (H460, A549, H1650, H1975) | Inhibits cell viability and induces apoptosis. nih.gov | ROS-mediated mitochondrial pathway, suppressed NF-κB activation, PI3K/AKT, and RAS/MAPK signaling pathways. nih.gov |

| Physalin G | General Cancer Cell Lines | Induces apoptosis. | Caspase activation. oncotarget.com |

In vivo Tumor Growth Inhibition in Xenograft Models

The in vivo antitumor activity of Physalin G in xenograft models has not been extensively documented in publicly available research. However, studies on other physalins have demonstrated significant tumor growth inhibition in various preclinical animal models, suggesting a potential therapeutic application for this class of compounds.

While direct evidence for Physalin G is limited, research has shown that physalins B and D exhibit in vivo antitumor activity in mice transplanted with Sarcoma 180 tumor cells. nih.gov This activity was associated with the inhibition of tumor cell proliferation. nih.gov A broader review of the therapeutic applications of physalins indicates that physalins A, B, D, and F have been investigated for their in vivo antitumor effects and have been shown to reduce tumor growth in a lymphocytic leukemia model. researchgate.net

For instance, in a study involving a non-small cell lung cancer xenograft model, Physalin A was found to significantly suppress tumor growth. researchgate.net This inhibition of tumor growth in animal models is a critical step in the preclinical evaluation of potential anticancer agents. The collective findings for other physalins provide a strong rationale for further investigation into the in vivo efficacy of Physalin G in various cancer xenograft models.

Table 2: In vivo Antitumor Activity of Various Physalins

| Physalin | Animal Model | Tumor Type | Key Findings |

| Physalin A | Mouse Xenograft | Non-Small Cell Lung Cancer (H292) | Significantly suppressed tumor volume and weight. researchgate.netnih.gov |

| Physalin B | Mouse Model | Sarcoma 180 | Confirmed in vivo antitumor activity. nih.gov |

| Physalin D | Mouse Model | Sarcoma 180 | Confirmed in vivo antitumor activity. nih.gov |

Immunomodulatory Properties

Physalin G exhibits notable immunomodulatory properties, which contribute to its pharmacological profile. These properties involve the modulation of various immune cell functions, including lymphocytes and macrophages.

Suppression of Lymphocyte Proliferation

Physalin G has been shown to be a potent inhibitor of lymphocyte proliferation. researchgate.net In vitro studies have demonstrated that the addition of Physalin G to concanavalin (B7782731) A-activated splenocyte cultures results in a concentration-dependent inhibition of proliferation. researchgate.net This antiproliferative effect is not exclusive to Physalin G, as other physalins, such as B and F, also exhibit this activity. nih.gov The suppression of lymphocyte proliferation is a key indicator of immunosuppressive potential. researchgate.net

The inhibitory effect of physalins on lymphocyte proliferation is significant, with some studies showing a potent antiproliferative effect at concentrations below 5 µg/ml in concanavalin A-stimulated lymphocytes or in mixed lymphocyte reaction assays. nih.gov This suppression of lymphocyte proliferation is often accompanied by a reduction in cytokines that are crucial for clonal lymphocyte activation and expansion, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.gov

Modulation of T-cell Responses (e.g., Th1/Th2 cytokine balance)

The immunomodulatory effects of physalins extend to the modulation of T-cell responses, including the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. While direct studies on Physalin G's effect on the Th1/Th2 balance are not widely available, research on other physalins provides valuable insights. For example, Physalin H has been shown to modulate the Th1/Th2 cytokine balance by decreasing the secretion of Th1-associated cytokines, such as IL-2 and IFN-γ, and increasing the secretion of Th2-associated cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.gov This action suggests a potential to shift the immune response from a pro-inflammatory Th1 profile towards a more anti-inflammatory Th2 profile.

The suppression of lymphocyte proliferation by various physalins is associated with a decrease in the production of Th1-related cytokines, which are essential for the activation and expansion of T-cells. nih.gov

Effects on Macrophage Activation

Physalins, including Physalin G, are recognized as potent inhibitors of macrophage activation. researchgate.net Macrophages are key cells of the innate immune system that, when activated, can produce a variety of pro-inflammatory mediators. Physalins have been shown to block the production of these pro-inflammatory cytokines. researchgate.net

Specifically, physalins A, B, E, F, and G can inhibit the production of several inflammatory molecules by activated macrophages, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF). nih.govresearchgate.net Furthermore, they can inhibit the production of nitric oxide (NO), a key inflammatory mediator produced by macrophages. researchgate.net This inhibition of macrophage-derived inflammatory mediators contributes to the anti-inflammatory properties of these compounds. Some physalins have also been shown to regulate the polarization of macrophages between the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.

Inhibition of Graft Absorption and Local Inflammatory Response in Murine Models

Preclinical studies in murine models have demonstrated the ability of Physalin G to inhibit graft absorption and the associated local inflammatory response. nih.gov In a murine model of allogeneic transplantation, treatment with physalins B, F, or G was found to inhibit graft absorption. nih.gov This effect is highly relevant for the potential use of these compounds in preventing transplant rejection.

Furthermore, in a murine model of allogeneic heterotopic heart transplant, treatment with physalins B, F, or G successfully prevented the rejection of the transplanted organ. researchgate.net These findings underscore the significant immunosuppressive activity of Physalin G and its potential as an agent for the treatment of pathologies where inhibition of the immune response is desirable. researchgate.net

Other Biological Activities

The broader class of physalins has been noted for various biological activities, including antiviral properties. documentsdelivered.com However, specific research detailing the in vitro or preclinical antiviral efficacy of the isolated chemical compound Physalin G is not extensively documented in the reviewed scientific literature. While studies have explored the antiviral potential of steroids from Physalis species against viruses like HIV, they did not specifically report on the activity of Physalin G.

Physalin G has been identified as possessing significant antinociceptive, or pain-relieving, properties in preclinical models. researchgate.net A study using various mouse models of pain demonstrated that systemic administration of Physalin G produced dose-related antinociceptive effects.

The compound's activity was confirmed in chemically induced pain models (writhing and formalin tests) and in thermal pain models (hot plate and tail flick tests). researchgate.netnih.gov The effectiveness of Physalin G in the hot plate and tail flick tests suggests a centrally mediated mechanism of action, indicating that it may act on the central nervous system to reduce pain perception. researchgate.netnih.gov Notably, the antinociceptive effects were not linked to anti-inflammatory actions. researchgate.net In the hot plate test, the analgesic effect of Physalin G was observed to be longer-lasting than that of morphine, a standard analgesic drug. nih.gov

Table 3: Preclinical Antinociceptive Activity of Physalin G

| Pain Model | Observed Effect | Implied Mechanism | Source |

| Writhing Test | Dose-related antinociceptive effect | Analgesic | researchgate.net |

| Formalin Test | Dose-related antinociceptive effect | Analgesic | researchgate.net |

| Hot Plate Test | Enhanced latency reaction time | Centrally mediated | researchgate.netnih.gov |

| Tail Flick Test | Produced antinociceptive effect | Centrally mediated | researchgate.netnih.gov |

Antioxidant Activity of Physalin G

Physalin G, a naturally occurring seco-steroid found in various species of the Physalis genus, has been investigated for its potential antioxidant properties. Research indicates that while direct free radical scavenging may not be its primary mechanism of action, Physalin G exhibits significant indirect antioxidant effects through the induction of cellular defense systems, particularly the activation of antioxidant enzymes.

In Vitro and Preclinical Research Findings

Studies on extracts from Physalis species have consistently demonstrated antioxidant capabilities. For instance, extracts of Physalis angulata, which is known to contain Physalin G, have shown antioxidant activity in various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay researchgate.net. Similarly, extracts from Physalis alkekengi have been noted for their significant antioxidative effects, which are attributed to the enhancement of antioxidant enzyme activity and the scavenging of free radicals core.ac.uk.

While direct antioxidant data for isolated Physalin G is not extensively available, research has pointed towards its role as an inducer of quinone reductase (QR), a critical phase II detoxification and antioxidant enzyme nih.gov. The induction of QR is a key cellular defense mechanism against oxidative stress. This activity is often mediated through the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a master regulator of antioxidant responses in the body nih.gov. Although direct studies on the interaction of Physalin G with the Nrf2 pathway are limited, its ability to induce QR strongly suggests its involvement in this protective signaling cascade.

In contrast, some related physalins, such as Physalin D, have been evaluated for their direct antioxidant potential, showing weak activity in DPPH and thiobarbituric acid (TBA) tests with an IC50 value of ≥10 ± 2.1 μg/mL mdpi.comresearchgate.netresearchgate.net. This suggests that the antioxidant strategy of physalins may vary, with some, like Physalin G, potentially relying more on indirect mechanisms such as the upregulation of protective enzymes rather than direct radical quenching.

The table below summarizes the quinone reductase induction activity of physalins and related compounds from Physalis species, providing context for the potential indirect antioxidant activity of Physalin G.

| Compound/Extract | Source Organism | Assay System | Finding | Reference(s) |

| Isophysalin B | Physalis minima | Murine Hepatoma Cells (Hepa1c1c7) | Showed significant QR inducing activity with an Induction Ratio (IR) value of 2.80 ± 0.19. | |

| Physordinose B | Physalis minima | Murine Hepatoma Cells (Hepa1c1c7) | Exhibited significant QR inducing activity with an IR value of 2.38 ± 0.46. | |

| Ethyl Acetate (B1210297) Extract | Physalis minima | Murine Hepatoma Cells (Hepa1c1c7) | Demonstrated potential QR inducing activity with an IR value of 1.47 ± 0.24. | researchgate.net |

| Physalin H | Physalis angulata | Not Specified | Showed strong quinone reductase induction activity with an IR value of 3.74 ± 0.02. |

Molecular Mechanisms of Action

Regulation of Signal Transduction Pathways

Physalin G is a bioactive steroidal compound that has been identified as a constituent in various plant extracts, notably from the Physalis genus. nih.govsci-hub.senih.govnih.gov Research into the biological activities of these extracts suggests that their effects are mediated, in part, through the modulation of critical intracellular signal transduction pathways. While studies often analyze complex extracts containing multiple physalins, the presence of Physalin G in active fractions points towards its potential role in these molecular events. nih.govresearchgate.net The primary signaling cascades implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a cornerstone of the cellular inflammatory response. Its dysregulation is linked to numerous disease states. Extracts containing Physalin G have demonstrated inhibitory effects on this pathway. nih.govresearchgate.net

The canonical activation of the NF-κB pathway is dependent on the phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.gov This step is crucial as it unmasks the nuclear localization signal on the NF-κB complex. An extract from Physalis Alkekengi var. franchetii, which was found to contain Physalin G among other physalins, was shown to significantly repress the phosphorylation of I-κBα in lipopolysaccharide (LPS)-stimulated monocytes. nih.gov This suppression of IκBα phosphorylation is a key mechanism for halting the downstream activation of the NF-κB cascade. nih.govnih.gov

Following the degradation of IκBα, the active NF-κB dimer (commonly the p65/p50 heterodimer) translocates from the cytoplasm into the nucleus to initiate the transcription of pro-inflammatory genes. nih.gov By preventing the upstream phosphorylation of IκBα, extracts containing Physalin G effectively inhibit this nuclear translocation. nih.gov In studies using LPS-stimulated monocytes, treatment with an active plant extract containing Physalin G almost completely repressed the nuclear translocation of the NF-κB p65 subunit. nih.gov This sequestration of NF-κB in the cytoplasm prevents it from activating its target genes, thereby thwarting the inflammatory response.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

Cellular Target Interactions

There is no information available from the provided search results to suggest that Physalin G acts via direct protein alkylation of targets such as IKKβ cysteine residues. While the anti-inflammatory properties of other physalins have been linked to the inhibition of the NF-κB pathway, with Physalin A specifically targeting IKKβ, a similar mechanism has not been elucidated for Physalin G. researchgate.net

Induction of Reactive Oxygen Species (ROS)

While direct studies on Physalin G are limited, the broader class of physalins is known to stimulate the production of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules and chemical species that, at elevated levels, can induce oxidative stress and trigger cellular damage, leading to programmed cell death, or apoptosis. mdpi.commdpi.com For instance, research on other physalins, such as physalin A and physalin B, has demonstrated their capacity to increase intracellular ROS levels, a mechanism directly linked to their antitumor activities. nih.gov This induction of ROS is a crucial upstream event that can initiate a cascade of downstream signaling pathways. nih.gov

Mitochondrial Pathway Perturbations

The induction of ROS by physalins is closely linked to the perturbation of mitochondrial pathways. The mitochondria, central to cellular energy production, also play a pivotal role in initiating apoptosis. An increase in ROS can lead to the disruption of the mitochondrial membrane potential and increase its permeability. dntb.gov.ua This event facilitates the release of pro-apoptotic factors from the mitochondria into the cytoplasm, most notably cytochrome c. researchgate.net The release of cytochrome c is a critical step in the intrinsic pathway of apoptosis, signaling a commitment to cell death. researchgate.net While this mechanism is well-documented for the physalin class of compounds, further research is needed to specifically delineate the effects of Physalin G on mitochondrial function.

Caspase Activation (e.g., Caspase 3, 6, 9)

The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a protein complex that subsequently activates initiator caspases, such as caspase-9. nih.govumass.edu Activated caspase-9 then proceeds to cleave and activate executioner caspases, including caspase-3 and caspase-6. researchgate.netnih.govumass.edu These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.net Studies on the broader physalin family have confirmed their ability to activate this caspase cascade, including caspases 3, 6, and 9, as a downstream consequence of mitochondrial ROS production. researchgate.net

Transcriptional and Translational Regulation

Beyond its role in inducing apoptosis, Physalin G is also involved in regulating cellular processes at the transcriptional and translational levels, particularly in the context of inflammation.

Gene Expression Modulation of Pro-inflammatory Genes

Physalin G has demonstrated notable anti-inflammatory properties. nih.govnih.gov Research has shown that Physalin G, along with other physalins such as A, B, E, and F, can significantly inhibit the production of several pro-inflammatory molecules. nih.govresearchgate.net This is achieved through the modulation of gene expression of key pro-inflammatory mediators.

The primary mechanism underlying this anti-inflammatory effect is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govnih.govnih.gov NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. nih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Physalins, including Physalin G, have been shown to suppress the degradation of IκBα, thereby preventing NF-κB translocation and subsequent gene expression. nih.govresearchgate.net This leads to a reduction in the synthesis of pro-inflammatory cytokines and enzymes as detailed in the table below.

| Target Gene/Protein | Effect of Physalin G and related Physalins | Reference |

| Interleukin-1β (IL-1β) | Inhibition of production | nih.gov |

| Interleukin-6 (IL-6) | Inhibition of production | nih.gov |

| Tumor Necrosis Factor (TNF) | Inhibition of production | nih.gov |

| Nitric Oxide (NO) | Inhibition of production | nih.gov |

| Prostaglandin (B15479496) E2 (PGE2) | Inhibition of production | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Down-regulation of expression | researchgate.netnih.gov |

| Cyclooxygenase-2 (COX-2) | Down-regulation of expression | researchgate.net |

Structure Activity Relationship Sar Studies of Physalin G and Analogues

Identification of Pharmacophores and Key Structural Motifs

Pharmacophore identification is a critical step in drug discovery, focusing on the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For Physalin G and related compounds, the pharmacophore is composed of the core steroidal skeleton and various functional groups attached to it.

Physalins are characterized as 16,24-cyclo-13,14-seco steroids. researchgate.net This unique structure arises from the cleavage of the C13-C14 bond of the typical steroid nucleus, which forms a nine-membered ring, and the formation of a new six-membered ring through carbocyclization between C-16 and C-24. researchgate.net The steroidal nucleus is generally considered essential for the biological activity of this class of compounds. uomustansiriyah.edu.iq

Specific functional groups, such as epoxy rings and carbon-carbon double bonds, are crucial for the potent biological activities observed in many physalins. frontiersin.orgnih.gov For example, the 5β,6β-epoxy group found in physalins like Physalin F is highlighted as a key contributor to its potent cytotoxic effects. frontiersin.orgnih.govresearchgate.netresearchgate.net This epoxy group is also important for the inhibition of NF-κB activation, a key pathway in inflammation. researchgate.net

Similarly, the presence of a double bond, such as the Δ⁵ double bond in Physalin B, is critical for its potent cytotoxic activity. frontiersin.orgnih.gov Studies comparing the anti-inflammatory activity of various physalins have revealed that the Δ⁵ double bond is of pivotal importance for the inhibition of nitric oxide (NO) production. nih.govresearchgate.net Type B physalins, which possess a C5-C6 olefin functionality, have been shown to inhibit the nuclear translocation and DNA binding of the RelA/p50 protein dimer, which is a downstream event in the NF-κB signaling pathway. researchgate.net The presence of an α,β-unsaturated ketone moiety, which can act as a Michael reaction acceptor, has also been linked to the chemopreventive effects of compounds isolated from Physalis minima. chemfaces.com

| Structural Feature | Associated Biological Activity | Example Physalin |

| 5β,6β-Epoxy group | Potent cytotoxicity, Inhibition of NF-κB activation researchgate.netfrontiersin.orgresearchgate.netresearchgate.net | Physalin F frontiersin.orgresearchgate.netresearchgate.net |

| Δ⁵ Double Bond | Potent cytotoxicity, Inhibition of NO production frontiersin.orgnih.govnih.govresearchgate.net | Physalin B frontiersin.orgnih.gov |

| α,β-Unsaturated Ketone | Quinone reductase induction, Michael reaction acceptor chemfaces.com | Isophysalin B chemfaces.com |

Influence of Stereochemistry on Biological Activity